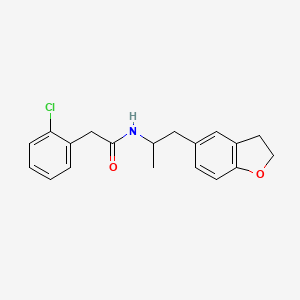

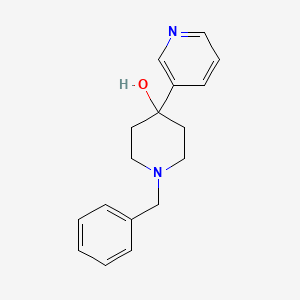

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, also known as EF5, is a small molecule that has been widely used in scientific research applications. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues. This molecule has been extensively studied for its ability to identify hypoxic regions in tumors and other tissues.

Wissenschaftliche Forschungsanwendungen

Fluorescence Applications in Biochemistry and Medicine

Quinoline derivatives, including those with substituted amino groups, are known for their efficient fluorescence properties. These compounds are utilized as fluorophores in studying biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as sensitive and selective compounds makes them valuable in research for probing molecular processes within cells and tissues I. Aleksanyan, L. Hambardzumyan (2013).

Gastrokinetic Activity

Several benzamide derivatives, including those with quinoline structures, have been synthesized and evaluated for gastrokinetic activity. These compounds are designed to influence gastric emptying, demonstrating potential therapeutic applications in treating gastrointestinal motility disorders without the adverse effects associated with dopamine D2 receptor antagonism S. Kato et al. (1992).

Antimicrobial and Antifungal Screening

Compounds with a quinoline backbone have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. Their structural features, including substitutions on the quinoline nucleus, contribute to their biological activities, offering potential applications in developing new antimicrobial agents P. Rana, B. Mistry, K. R. Desai (2008).

Antitumor Applications

The synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles, involving quinoline structures, indicates their relevance in cancer research. These compounds exhibit cytotoxic activities, highlighting their potential in designing new anticancer therapies A. P. Krapcho et al. (1998).

Imaging and Diagnostic Applications

Quinoline derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for tracking EGFR, HER2, and HER3 signaling in cancers. Their synthesis and evaluation underscore the role of quinoline compounds in developing diagnostic tools for cancer and other diseases Min Wang, Mingzhang Gao, Q. Zheng (2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one' involves the synthesis of the quinoline ring system followed by the introduction of the amine and methyl groups at specific positions on the ring system.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl 4-fluorobenzylideneacetate", "4-ethylphenylboronic acid", "2-bromoacetophenone", "methylamine hydrochloride", "sodium hydroxide", "palladium on carbon", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "triethylamine", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-methoxyquinolin-2(1H)-one:", "- 2-methoxybenzoic acid is reacted with acetic anhydride and sodium acetate to form 2-methoxybenzoylacetate.", "- 2-methoxybenzoylacetate is then reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 7-methoxyquinolin-2(1H)-one.", "Synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one:", "- Ethyl 4-fluorobenzylideneacetate is reacted with 4-ethylphenylboronic acid in the presence of palladium on carbon and triethylamine to form 4-ethylphenyl(4-fluorobenzyl)acetate.", "- 4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with methylamine hydrochloride in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with hydrochloric acid to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride is then reacted with 7-methoxyquinolin-2(1H)-one in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one." ] } | |

CAS-Nummer |

892290-51-6 |

Produktname |

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one |

Molekularformel |

C26H25FN2O2 |

Molekulargewicht |

416.496 |

IUPAC-Name |

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |

InChI-Schlüssel |

YRBYTXCOYSJJTM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)

![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)